N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide
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Overview
Description
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide is an organic compound with the molecular formula C12H17NO2 It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The acetamide group can be reduced to an amine under reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: The major product would be a phenoxyacetic acid derivative.
Reduction: The major product would be N-(2-(2,6-Dimethylphenoxy)ethyl)amine.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted phenoxyethyl derivatives.
Scientific Research Applications
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The phenoxyethyl moiety can interact with hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE: This compound has a benzimidazole group instead of an acetamide group, leading to different biological activities.
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-: This compound has an ethylamino group, which can affect its reactivity and biological properties.
Uniqueness
N-(2-(2,6-Dimethylphenoxy)ethyl)acetamide is unique due to its specific combination of a phenoxyethyl moiety and an acetamide group. This combination allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to similar compounds.
Properties
CAS No. |
282104-55-6 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-10(2)12(9)15-8-7-13-11(3)14/h4-6H,7-8H2,1-3H3,(H,13,14) |
InChI Key |
GTHYRTXTLKSMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C |
Origin of Product |
United States |
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